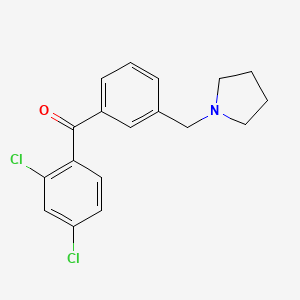

2,4-Dichloro-3'-pyrrolidinomethyl benzophenone

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical context of benzophenone chemistry, which traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874. Graebe's early investigations into benzophenone derivatives laid the foundational understanding for the systematic exploration of substituted benzophenones that would follow. The parent compound benzophenone, with its simple diaromatic ketone structure, provided the structural template upon which more complex derivatives like this compound would be developed. The evolution from simple benzophenone to highly substituted derivatives reflects the advancement of synthetic organic chemistry and the growing understanding of structure-activity relationships in aromatic compounds.

The specific discovery and development of this compound aligns with the broader expansion of halogenated and nitrogen-containing organic compounds in the mid-to-late twentieth century. This period witnessed significant advances in synthetic methodologies, particularly in the areas of electrophilic aromatic substitution and nucleophilic addition reactions that enabled the precise placement of substituents on aromatic rings. The incorporation of pyrrolidine derivatives into benzophenone structures represents a convergence of heterocyclic chemistry with aromatic ketone chemistry, creating new opportunities for molecular design and functional optimization. Patent literature from this era documents various synthetic approaches to pyrrolidine-containing compounds, indicating sustained research interest in this class of molecules.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a representative example of multi-functional aromatic compounds. The compound demonstrates the principle of orthogonal reactivity, where different functional groups within the same molecule can undergo independent chemical transformations without interfering with one another. The chlorine substituents at the 2 and 4 positions provide sites for nucleophilic aromatic substitution reactions, while the pyrrolidinomethyl group introduces basicity and potential coordination sites that can participate in metal-catalyzed processes or serve as directing groups in further synthetic elaborations.

From a synthetic methodology perspective, this compound illustrates the successful integration of multiple synthetic strategies within a single molecular framework. The benzophenone core can be accessed through classical Friedel-Crafts acylation reactions, while the pyrrolidinomethyl substituent likely requires more sophisticated approaches involving either direct alkylation or multi-step synthetic sequences. The presence of multiple reactive sites creates opportunities for selective functionalization, making this compound valuable as an intermediate in the synthesis of more complex molecular architectures. Additionally, the combination of electron-withdrawing chlorine atoms and the electron-donating pyrrolidinomethyl group creates an interesting electronic environment that can influence both the compound's reactivity and its photochemical properties.

Classification within Benzophenone Derivatives

This compound belongs to the broader class of substituted benzophenones, which are characterized as organic compounds containing a ketone attached to two phenyl groups. Within this classification system, the compound can be further categorized as a halogenated benzophenone derivative due to the presence of the two chlorine substituents, and simultaneously as an aminoalkyl-substituted benzophenone due to the pyrrolidinomethyl group. This dual classification reflects the compound's complex substitution pattern and highlights its potential for diverse chemical behavior.

The taxonomic classification follows established chemical nomenclature systems, placing the compound within the kingdom of organic compounds, specifically in the benzenoids superclass. More specifically, it falls under the class of benzene and substituted derivatives, with benzophenones as the subclass and direct parent classification. This systematic categorization provides important context for understanding the compound's likely properties and behavior based on the known characteristics of related compounds within the same classification hierarchy. The presence of both halogen and nitrogen-containing substituents creates a unique position within the benzophenone family, as most derivatives typically contain either electron-withdrawing or electron-donating groups, but not both in significant quantities.

Table 1: Classification and Structural Comparison of Related Benzophenone Derivatives

| Compound Name | Molecular Formula | Substitution Pattern | Classification Features |

|---|---|---|---|

| This compound | C₁₈H₁₇Cl₂NO | 2,4-dichloro, 3'-pyrrolidinomethyl | Halogenated and aminoalkyl-substituted |

| 3,4-Dichloro-3'-pyrrolidinomethyl benzophenone | C₁₈H₁₇Cl₂NO | 3,4-dichloro, 3'-pyrrolidinomethyl | Halogenated and aminoalkyl-substituted |

| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 4,4'-dichloro | Symmetrically halogenated |

| Benzophenone | C₁₃H₁₀O | Unsubstituted | Parent compound |

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic ketones. The name indicates the presence of chlorine atoms at positions 2 and 4 of one phenyl ring, while the apostrophe notation (3') designates the position on the second phenyl ring where the pyrrolidinomethyl substituent is attached. This nomenclature system provides unambiguous identification of the compound's structure and distinguishes it from positional isomers that may have different substitution patterns.

The compound is also known by several synonymous names, including (2,4-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone, which represents the systematic naming approach that explicitly describes the connectivity between the constituent parts of the molecule. Alternative identifiers include various registry numbers and database-specific designations that facilitate literature searching and chemical inventory management. The Chemical Abstracts Service registry number 62290-89-5 serves as the primary unique identifier for this compound in chemical databases and regulatory documentation.

Table 2: Structural and Identification Data for this compound

The structural identification of this compound relies on spectroscopic methods that can definitively establish the connectivity and substitution patterns. Nuclear magnetic resonance spectroscopy provides detailed information about the aromatic proton environments and the aliphatic protons of the pyrrolidine ring system. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that support the proposed structure. The combination of these analytical techniques ensures accurate structural assignment and helps distinguish this compound from closely related isomers or derivatives that might have similar molecular formulas but different connectivity patterns.

属性

IUPAC Name |

(2,4-dichlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-15-6-7-16(17(20)11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLLLHAFLPJWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643218 | |

| Record name | (2,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-78-0 | |

| Record name | Methanone, (2,4-dichlorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction:

$$

C6H5COCl + C6H5Cl \xrightarrow[]{AlCl3} C6H5COC6H_4Cl

$$

This step yields a monochlorinated benzophenone derivative.

Step 2: Chlorination at the 2 and 4 Positions

The next step involves selective chlorination at the 2 and 4 positions of one phenyl ring:

Reaction:

$$

C6H5COC6H4Cl + Cl2 \xrightarrow[]{FeCl3} C6H5COC6H2Cl_2

$$

This step introduces chlorine atoms at the desired positions.

Step 3: Pyrrolidinomethyl Substitution

The final step involves attaching a pyrrolidinomethyl group to the para-position of the second phenyl ring:

- Reagents : Pyrrolidine and formaldehyde (or paraformaldehyde).

- Reaction Type : Mannich reaction (a condensation reaction involving an amine, formaldehyde, and an aromatic compound).

Reaction:

$$

C6H5COC6H2Cl2 + HCHO + C4H9NH \rightarrow C{18}H{17}Cl{2}NO

$$

This step forms the pyrrolidinomethyl group at the desired position.

Key Considerations for Synthesis

Purity and Yield

- The reaction conditions (temperature, solvent, catalyst) must be optimized to ensure high yield and purity.

- Purification techniques such as recrystallization or chromatography may be required.

Data Table Summary

| Step | Reaction Type | Reagents & Catalysts | Conditions | Expected Product |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzoyl chloride, $$AlCl_3$$ | Anhydrous, reflux | Monochlorinated benzophenone |

| 2 | Chlorination | $$Cl2$$, $$FeCl3$$ | Room temperature or UV light | Dichlorobenzophenone |

| 3 | Mannich Reaction | Pyrrolidine, formaldehyde | Mild heating | This compound |

Challenges and Limitations

- Selectivity : Achieving selective chlorination can be challenging due to potential over-chlorination or substitution at undesired positions.

- Side Reactions : Mannich reactions may produce by-products that require careful separation.

- Scale-Up : Industrial-scale synthesis may require modifications to reaction conditions for efficiency and safety.

化学反应分析

Types of Reactions

2,4-Dichloro-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

2,4-Dichloro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

作用机制

The mechanism of action of 2,4-Dichloro-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding .

相似化合物的比较

Structural and Functional Differences

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

Substituent Position and Electronic Effects: The 2,4-dichloro substitution in the target compound creates a sterically hindered environment compared to analogs like 3,5-dichloro derivatives, which may influence reaction kinetics in cross-coupling reactions .

Functional Group Variations: Replacement of pyrrolidinomethyl with methylpiperazinomethyl (CAS 898763-30-9) increases molecular weight and introduces basic nitrogen centers, which could improve bioavailability in drug candidates . Pyrrolidinomethyl vs. piperidinomethyl groups alter solubility profiles; pyrrolidine’s smaller ring size may reduce steric bulk .

Research Findings and Data Gaps

- Synthetic Utility: The pyrrolidinomethyl group in the target compound facilitates nucleophilic substitutions, enabling the synthesis of complex heterocycles .

- Thermal and Solubility Data: Limited information exists on melting/boiling points or solubility in common solvents for most analogs. Further experimental studies are needed to quantify these properties.

生物活性

2,4-Dichloro-3'-pyrrolidinomethyl benzophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the benzophenone family, which is known for its diverse applications in pharmaceuticals, materials science, and as biochemical probes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

The chemical structure of this compound includes two chlorine atoms and a pyrrolidinomethyl group attached to a benzophenone core. This unique structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 292.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity. This mechanism is significant in the context of therapeutic applications where enzyme modulation is beneficial.

- Receptor Binding : It may also bind to various receptors, influencing signaling pathways that regulate cellular responses. This interaction can lead to a range of biological effects, including anti-inflammatory and anticancer activities.

Biological Activity Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies involving human cancer cell lines demonstrated that it can induce apoptosis (programmed cell death) through the activation of specific signaling pathways .

- Anti-inflammatory Effects : In vitro studies indicated that the compound can reduce inflammatory responses by inhibiting pro-inflammatory cytokines. This effect suggests potential applications in treating inflammatory diseases.

- Endocrine Disruption Potential : Investigations into the compound's effects on endocrine function revealed that it may disrupt thyroid hormone synthesis by inhibiting thyroperoxidase (TPO), an enzyme critical for thyroid hormone production. This finding raises concerns regarding its safety in environmental contexts .

Case Studies

A few notable case studies highlight the biological implications of this compound:

- Case Study 1 : A study published in a peer-reviewed journal examined the compound's effects on human HEK293T cells. The results indicated significant cytotoxicity at certain concentrations, leading to further investigation into its potential as an anticancer agent .

- Case Study 2 : Another research effort focused on the compound's role as an endocrine disruptor. It was found to inhibit TPO activity in vitro, suggesting that exposure could have implications for thyroid health in humans and wildlife .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Dichloro-3'-pyrrolidinomethyl benzophenone in a laboratory setting?

- Methodological Answer : The compound can be synthesized via Mannich reactions or nucleophilic substitution with pyrrolidine. For example, analogous benzophenone derivatives with pyrrolidine substituents have been prepared by refluxing halogenated benzophenones with pyrrolidine in polar solvents (e.g., acetone or dichloromethane) for 6–12 hours, followed by recrystallization from aqueous acetone to achieve >74% yield . Reaction stoichiometry and temperature optimization are critical to minimize by-products.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization) and 1H NMR spectroscopy in deuterated solvents (e.g., CDCl₃) for structural confirmation. Compare NMR chemical shifts (e.g., pyrrolidine protons at δ 2.06 ppm) with reference spectra from analogous compounds . Elemental analysis (C, H, N) can further validate molecular composition .

Q. What are the key safety considerations when handling this compound during synthesis?

- Methodological Answer : Follow protocols for chlorinated aromatic compounds: use fume hoods , nitrile gloves, and eye protection. Avoid inhalation and skin contact due to potential toxicity (H313/H319 hazards). Store in airtight containers away from oxidizers, and dispose of waste via halogenated organic waste streams .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when analyzing this compound?

- Methodological Answer : Cross-validate results using multiple techniques . For example, if NMR signals overlap, employ 2D-COSY or HSQC to resolve spin-spin couplings. Conflicting mass spectrometry (MS) data can be resolved via high-resolution MS (HRMS) to distinguish isotopic patterns (e.g., Cl vs. Br). Refer to elemental analysis to confirm empirical formulas .

Q. What experimental strategies can be employed to study the compound’s interaction with biological membranes or proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For membrane interactions, incorporate Langmuir-Blodgett troughs to study adsorption kinetics on lipid monolayers. Advanced microspectroscopic imaging (e.g., AFM-IR ) can resolve molecular-scale interactions on surfaces .

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

- Methodological Answer : Systematically vary temperature , solvent polarity , and catalyst loading . For example, dichloromethane with NaOH as a base (as in ) may enhance nucleophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR to identify intermediate phases and terminate reactions at optimal conversion .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways (e.g., energy barriers for pyrrolidine substitution). For binding studies, perform molecular docking with protein structures (PDB IDs) using PubChem-derived SMILES (e.g.,

C20H13Cl2F3N2Oin ) to model ligand-receptor interactions. Validate predictions with experimental ΔG values from ITC .

Data Contradiction Analysis

Q. How should researchers resolve conflicts between observed and theoretical NMR spectra?

- Methodological Answer : Re-examine solvent effects (e.g., deuteration level) and temperature-dependent shifts . Compare with structurally similar compounds (e.g., 4-pyrrolidinobenzophenone in ) to identify expected splitting patterns. If discrepancies persist, consider dynamic NMR effects (e.g., ring puckering in pyrrolidine) or paramagnetic impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。